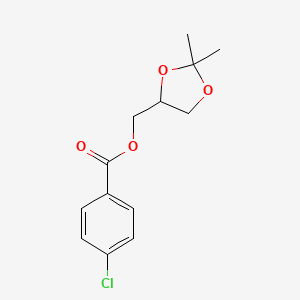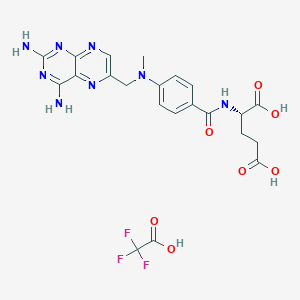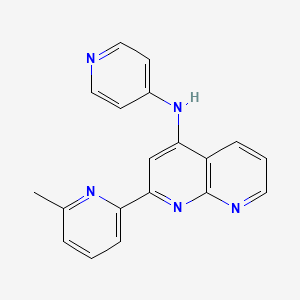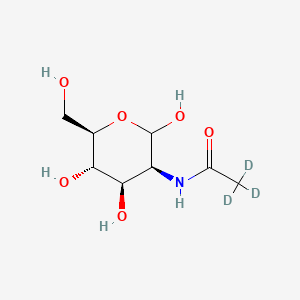![molecular formula C23H19ClN2 B13854915 7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13854915.png)
7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]benzimidazole core with a chlorine atom at the 7th position and two phenyl groups at the 4th position. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one with suitable reagents to form the desired imidazole derivative . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of column chromatography and other purification techniques ensures the isolation of pure 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole .
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole include other imidazole derivatives such as:
- 1,3-diazole
- 4,5-dihydro-1H-imidazole
- 2-phenyl-4,5-dihydro-1H-imidazole .
Uniqueness
The uniqueness of 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H19ClN2 |
|---|---|
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C23H19ClN2/c24-19-12-13-21-20(16-19)25-22-23(14-7-15-26(21)22,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-13,16H,7,14-15H2 |
InChI-Schlüssel |
GBXNPEMYPNFDDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=NC3=C(N2C1)C=CC(=C3)Cl)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)

![N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13854854.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)






![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)

